N-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-acetamide
Description
Properties
IUPAC Name |
N-[[1-(2-chloroacetyl)piperidin-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O2/c1-8(14)12-6-9-3-2-4-13(7-9)10(15)5-11/h9H,2-7H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBSUHGDCJNCSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CCCN(C1)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Piperidine Core
The piperidine scaffold is typically synthesized via cyclization of precursor amines or through reductive amination of diketones. For example, 3-(aminomethyl)piperidine serves as a common intermediate, synthesized by reducing 3-cyanopyridine derivatives or via ring-closing metathesis. Alternative routes involve the condensation of glutaraldehyde with primary amines under acidic conditions, followed by hydrogenation to yield the saturated piperidine ring.
Chloroacetylation of the Piperidine Nitrogen
The introduction of the chloroacetyl group at the piperidine nitrogen is achieved through acylation with chloroacetyl chloride. This reaction is typically conducted in anhydrous dichloromethane or tetrahydrofuran (THF) under inert atmosphere conditions. Triethylamine (TEA) is employed as a base to neutralize HCl byproducts, with reactions proceeding at 0–5°C to minimize side reactions.
Representative Reaction:
Acetamide Functionalization at the 3-Position
The acetamide group is introduced at the 3-methyl position via nucleophilic acyl substitution. Starting with 3-(aminomethyl)piperidine, acetylation is performed using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. This step is critical for ensuring regioselectivity, as competing reactions at the piperidine nitrogen must be avoided.
Optimized Conditions:
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Solvent: Dichloromethane
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Temperature: 25°C (room temperature)
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Reaction Time: 4–6 hours
Optimization of Reaction Parameters
Temperature and Time Effects
Elevated temperatures (>40°C) during chloroacetylation lead to decomposition of the chloroacetyl group, reducing yields by 15–20%. Conversely, prolonged reaction times (>8 hours) at low temperatures (0°C) result in incomplete acylation. Optimal conditions balance these factors, as shown in Table 1.
Table 1: Impact of Temperature on Chloroacetylation Yield
| Temperature (°C) | Time (hours) | Yield (%) |
|---|---|---|
| 0 | 6 | 72 |
| 25 | 4 | 85 |
| 40 | 3 | 60 |
Catalysts and Bases
The choice of base significantly influences reaction efficiency. Triethylamine outperforms weaker bases like pyridine in scavenging HCl, achieving yields up to 85%. Catalytic amounts of 4-dimethylaminopyridine (DMAP) further enhance acylation rates by 10–15%.
Industrial-Scale Production Techniques
Large-scale synthesis employs continuous flow reactors to improve heat transfer and mixing efficiency. Key adaptations include:
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Automated Purification: Centrifugal partition chromatography reduces solvent use by 40% compared to traditional column chromatography.
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Waste Mitigation: In-situ HCl capture using immobilized base resins minimizes environmental impact.
Analytical Characterization Methods
Structural validation relies on spectroscopic and chromatographic techniques:
Table 2: Spectroscopic Data for this compound
| Technique | Key Data |
|---|---|
| ¹H NMR | δ 2.08 (s, 3H, CH₃CO), 3.45–3.70 (m, 4H, piperidine H), 4.21 (s, 2H, ClCH₂CO) |
| IR | 1665 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend) |
| MS | m/z 273 [M+H]⁺ |
Case Studies and Research Findings
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the chloroacetyl group to a hydroxyl group.
Substitution: The chloroacetyl group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[1-(2-Hydroxy-acetyl)-piperidin-3-ylmethyl]-acetamide, while substitution with an amine could produce N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-acetamide.
Scientific Research Applications
Chemical Reactions
N-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-acetamide can undergo various chemical reactions:
- Substitution Reactions : The chloro group can be substituted by nucleophiles such as amines or thiols.
- Oxidation and Reduction : The compound can be oxidized to form N-oxides or reduced to its corresponding amine derivatives.
- Hydrolysis : The amide bond can be hydrolyzed to yield carboxylic acid and amine derivatives.
Table 1: Summary of Chemical Reactions
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Substitution | Chloro group substitution | Amines, thiols |
| Oxidation | Formation of N-oxides | Hydrogen peroxide, m-chloroperbenzoic acid |
| Reduction | Conversion to amine derivatives | Lithium aluminum hydride, sodium borohydride |
| Hydrolysis | Yielding carboxylic acid and amine | Acidic or basic conditions |
Medicinal Chemistry
This compound serves as a building block for synthesizing various pharmacologically active compounds. Its structural attributes make it suitable for developing drugs targeting neurological disorders and other diseases.
Biological Studies
Research indicates potential antimicrobial and anticancer properties of this compound. In vitro studies have shown that it may inhibit the growth of specific cancer cell lines, suggesting its utility in therapeutic applications.
Chemical Research
The compound is utilized as a model for studying reaction mechanisms and developing new synthetic methodologies. Its reactivity profile provides insights into piperidine derivatives' behavior in different chemical environments.
Industrial Applications
In addition to pharmaceutical applications, this compound is explored for its role in producing specialty chemicals and materials with tailored properties.
Case Studies
Several studies have documented the biological effects of this compound:
- Antimicrobial Efficacy Study : Research assessed the antimicrobial activity of various piperidine derivatives, including this compound, revealing its potential as a lead compound for developing new antibiotics.
- Anticancer Research : In vitro studies demonstrated that this compound could inhibit the growth of specific cancer cell lines, suggesting further exploration in therapeutic applications.
Mechanism of Action
The mechanism of action of N-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit the activity of enzymes or alter the function of receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares the molecular characteristics of N-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-acetamide with key analogs:
Key Observations :
- Chloroacetyl Group : The presence of a chloroacetyl group enhances electrophilicity, enabling covalent interactions with biological targets (e.g., enzyme active sites) .
- Piperidine Modifications: Substitutions at the piperidin-1-yl position (e.g., thiazole, cyano-pyridinyl) influence solubility and binding affinity. For example, thiazole-containing analogs show improved membrane permeability .
Biological Activity
N-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-acetamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a piperidine ring substituted with a chloroacetyl group and an acetamide moiety. The presence of the chloroacetyl group enhances its reactivity, allowing it to participate in nucleophilic substitution reactions, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The chloroacetyl group acts as an electrophile, forming covalent bonds with nucleophilic sites on proteins, which can lead to inhibition or modulation of their activity. This interaction may influence various biochemical pathways, contributing to the compound's observed effects.
Anticancer Activity
Recent studies have indicated that piperidine derivatives, including this compound, exhibit potential anticancer properties. For instance, similar compounds have shown cytotoxicity and apoptosis induction in tumor cell lines, suggesting their utility in cancer therapy .
Table 1: Summary of Anticancer Studies
| Study Reference | Cell Line | Observed Effect | Comparison Drug |
|---|---|---|---|
| FaDu | Cytotoxicity | Bleomycin | |
| Various | Apoptosis | Not specified |
Antibacterial Activity
This compound has also been investigated for its antibacterial properties. Preliminary data suggest that compounds with similar structures exhibit significant inhibitory effects against various bacterial strains. For example, studies have reported minimum inhibitory concentration (MIC) values indicating effectiveness against Gram-positive and Gram-negative bacteria .
Table 2: Antibacterial Activity Data
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | < 125 |
| Escherichia coli | < 150 |
| Pseudomonas aeruginosa | > 125 |
Case Studies
- Cancer Treatment : A study involving piperidine derivatives showed that compounds similar to this compound induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than standard treatments like bleomycin. This highlights the potential for developing new anticancer agents based on this scaffold .
- Antibacterial Effects : Research focused on the antibacterial activities of piperidine derivatives demonstrated that certain compounds could inhibit the growth of Staphylococcus aureus and E. coli, suggesting their potential use in treating bacterial infections .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-acetamide, and what experimental parameters are critical for yield optimization?
- The compound can be synthesized via C-amidoalkylation using chloroacetyl chloride and piperidine derivatives. Key parameters include reaction temperature (optimized at 60–80°C), solvent choice (e.g., dichloromethane for stability), and stoichiometric ratios of reactants to minimize byproducts like trichloroethane derivatives . Microwave-assisted synthesis (e.g., 100–150 W for 10–30 minutes) improves reaction efficiency and reduces side-product formation .
Q. How is the structural integrity of this compound validated post-synthesis?
- IR spectroscopy confirms functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹, NH bend at ~1550 cm⁻¹). ¹H/¹³C NMR identifies backbone protons (e.g., piperidinyl CH2 at δ 1.5–2.5 ppm, chloroacetyl CH2Cl at δ 3.8–4.2 ppm) and carbon environments. X-ray crystallography resolves stereochemical ambiguities by analyzing bond angles and torsional conformations .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Use PPE (nitrile gloves, safety goggles, lab coats) to prevent skin/eye contact. Store in airtight containers under inert gas (N₂/Ar) at ≤ -20°C to avoid hydrolysis. Ventilation controls (fume hoods) and spill kits with activated charcoal are mandatory due to potential respiratory and dermal toxicity .
Advanced Research Questions
Q. How can reaction conditions be optimized to suppress byproduct formation during synthesis?
- Byproducts like 2,2,2-trichloroethane derivatives form via competing radical pathways. Optimization involves:
- Low-temperature initiation (0–5°C) to control exothermicity.
- Catalytic additives (e.g., triethylamine) to neutralize HCl byproducts.
- HPLC monitoring (C18 column, acetonitrile/water gradient) to track intermediate purity .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) during structural analysis?
- Multi-technique validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC). For ambiguous signals, use mass spectrometry (ESI-TOF) to confirm molecular weight and isotopic patterns. If crystallinity permits, single-crystal X-ray diffraction provides definitive conformation data .
Q. What computational methods are suitable for predicting the compound’s reactivity or binding affinity in biological systems?
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) models interactions with target proteins (e.g., acetylcholinesterase) using crystal structures from databases like PDB .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Conduct accelerated stability studies :
- pH stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours, analyze degradation via UPLC-MS.
- Thermal stability : Use DSC/TGA to determine decomposition thresholds (>200°C typical for acetamides) .
Methodological Notes
- Data integration from peer-reviewed synthesis protocols and safety standards ensures reproducibility and compliance with ethical research practices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
